N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c1-2-3-7-17-11-13-19(14-12-17)25-22(27)20-9-6-15-26(23(20)28)29-16-18-8-4-5-10-21(18)24/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRPWLYTJPTUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Dihydropyridine Carboxamide Derivatives
Key Differences in Substituent Effects
- 1-Position Substituents: The target compound’s 2-fluorophenylmethoxy group balances moderate electron-withdrawing effects with steric accessibility, contrasting with BMS-777607’s 4-ethoxy group, which enhances metabolic stability . The 3-nitrobenzyloxy analog () introduces a nitro group, which may increase reactivity or reduce bioavailability due to polarity .
Carboxamide Substituents :
Research Findings and Bioactivity
- BMS-777607 : Demonstrated potent inhibition of Met kinase (IC₅₀ = 3.9 nM) and efficacy in preclinical cancer models. Its oral bioavailability is attributed to optimized substituents like 4-ethoxy and 4-fluorophenyl .
- The 2-fluorophenylmethoxy group may reduce metabolic degradation compared to non-fluorinated analogs .
- Nitro and Trifluoromethyl Analogs : These groups could enhance or reduce activity depending on the target. For example, nitro groups may confer cytotoxicity, while trifluoromethyl groups improve membrane permeability .
Biological Activity
N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, with the molecular formula C23H23FN2O3 and a molecular weight of approximately 394.4 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the butyl and fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O3 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 868678-76-6 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Dihydropyridines are often associated with calcium channel blocking activity, but this compound may also interact with other targets such as:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) which are crucial in signal transduction.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on related dihydropyridine derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Dihydropyridine derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings : In vitro studies have shown that compounds similar to this compound can significantly reduce the production of inflammatory mediators like TNF-alpha and IL-6 in macrophages .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The structural features contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Example : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Summary of Biological Activities
Q & A
Q. Advanced: How can reaction yields be improved for sterically hindered intermediates in this synthesis?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yields by enhancing molecular collisions (e.g., 30% yield increase for analogous compounds under 100°C, 300 W) .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of bulky aryl groups, achieving >80% yield in some cases .
- Solvent optimization : Polar aprotic solvents like DMAc improve solubility of hindered intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the dihydropyridine ring and substituent positions. For example, the 2-oxo group causes deshielding of adjacent protons (δ 6.8–7.2 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄FN₂O₃: 395.1764) .
Q. Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
- Single-crystal X-ray diffraction : Assigns absolute configuration and detects conformational isomerism. For analogs, torsion angles between the dihydropyridine and aryl groups (e.g., 151.0° vs. 26.4°) distinguish stereoisomers .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing crystal packing .
Basic: How to address solubility challenges in biological assays?
Methodological Answer:
Q. Advanced: What computational methods predict solubility without experimental trials?
- COSMO-RS : Simulates solvation free energy in silico. For fluorinated analogs, predicted logS values correlate with experimental data (R² = 0.89) .
- Molecular dynamics (MD) : Analyzes solvent-accessible surface area (SASA) to identify hydrophobic regions requiring formulation adjustments .
Basic: How to validate purity for publication-ready samples?
Methodological Answer:
Q. Advanced: How to resolve contradictions in purity assessments between HPLC and NMR?
- qNMR with internal standards (e.g., maleic acid): Quantifies impurities undetected by HPLC (e.g., diastereomers) .
- LC-MS/MS : Identifies low-abundance degradation products (e.g., hydrolyzed oxo-group) with MRM transitions .
Advanced: How to design stability studies under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulating stomach acid) and 7.4 (blood) at 37°C. Monitor via UPLC at 0, 24, 48 h. Fluorinated analogs show 90% stability at pH 7.4 but degrade 40% at pH 1.2 .
- Light exposure : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours). Fluorophenyl groups reduce photodegradation by 30% compared to chlorophenyl analogs .
Advanced: What strategies elucidate the mechanism of action in kinase inhibition assays?
- Docking simulations : Use AutoDock Vina with PDB 3D structures (e.g., EGFR kinase). The 2-fluorobenzyl group shows π-π stacking with Phe723 (binding energy ≤-8.5 kcal/mol) .
- Isothermal titration calorimetry (ITC) : Measures ΔH and Kd for compound-kinase interactions. For analogs, Kd values ≤50 nM correlate with IC₅₀ ≤100 nM in cell assays .
Basic: What safety protocols are essential during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
